Dimethyl-nitrosoaniline
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Overview
Description
N,2-Dimethyl-N-nitrosobenzenamine: is an organic compound with the molecular formula C8H10N2O It is a nitrosamine derivative of benzenamine, characterized by the presence of a nitroso group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitrosation of N,N-Dimethylaniline: The most common method for synthesizing N,2-Dimethyl-N-nitrosobenzenamine involves the nitrosation of N,N-dimethylaniline. This reaction typically uses nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) under acidic conditions.
Industrial Production Methods:
Continuous Flow Process: In industrial settings, the continuous flow process is often employed for the large-scale production of N,2-Dimethyl-N-nitrosobenzenamine. This method ensures better control over reaction parameters and improves yield and purity.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation: N,2-Dimethyl-N-nitrosobenzenamine can undergo oxidation reactions, leading to the formation of various oxidation products.
Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Products: Oxidation can yield compounds such as nitrobenzenes and other oxidized derivatives.
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Reduction: This compound can also undergo reduction reactions, typically resulting in the removal of the nitroso group.
Reagents: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation (H2/Pd).
Products: Reduction can produce N,N-dimethylaniline and other reduced forms.
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Substitution: N,2-Dimethyl-N-nitrosobenzenamine can participate in substitution reactions, where the nitroso group is replaced by other functional groups.
Reagents: Various nucleophiles such as amines, thiols, or halides.
Products: Substitution reactions can yield a wide range of substituted benzenamine derivatives.
Scientific Research Applications
Chemistry:
Analytical Chemistry: N,2-Dimethyl-N-nitrosobenzenamine is used as a standard in gas chromatography-mass spectrometry (GC-MS) for the detection and quantification of nitrosamines in various samples.
Biology and Medicine:
Carcinogenic Studies: Due to its nitrosamine structure, this compound is studied for its potential carcinogenic effects.
Industry:
Mechanism of Action
Comparison with Similar Compounds
Properties
Molecular Formula |
C8H10N2O |
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Molecular Weight |
150.18 g/mol |
IUPAC Name |
N-methyl-N-(2-methylphenyl)nitrous amide |
InChI |
InChI=1S/C8H10N2O/c1-7-5-3-4-6-8(7)10(2)9-11/h3-6H,1-2H3 |
InChI Key |
MWHUIOFIRPAVBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C)N=O |
Origin of Product |
United States |
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